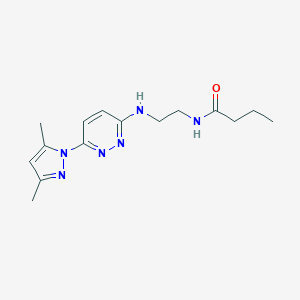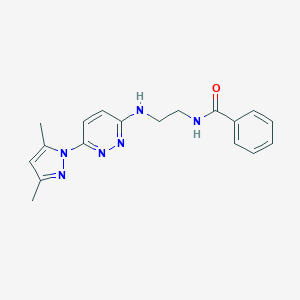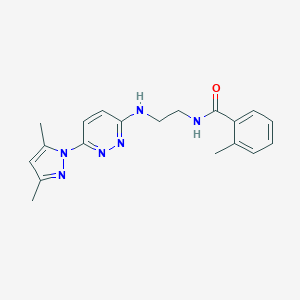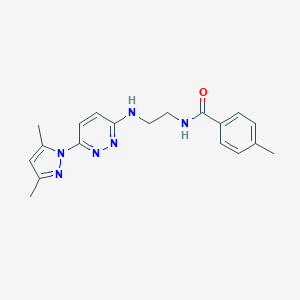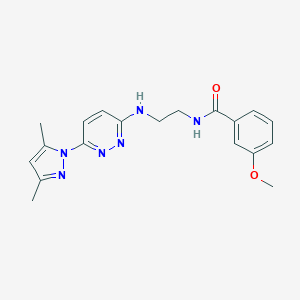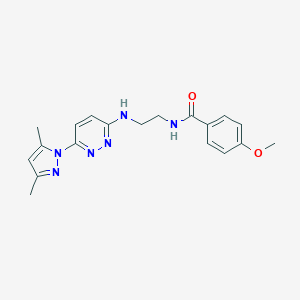![molecular formula C16H16N6O B504518 N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504518.png)
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones, while the pyridazine ring is often formed via the reaction of hydrazines with α,β-unsaturated carbonyl compounds .
The final step involves the coupling of the pyrazole and pyridazine intermediates with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group . The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Scientific Research Applications
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazole ring structure.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar biological activities and therapeutic potential.
3-Pyrazolyl-6-hydrazinylpyridazine derivatives: Compounds with similar synthetic routes and biological activities.
Uniqueness
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is unique due to its specific combination of pyrazole, pyridazine, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34g/mol |
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H16N6O/c23-16(13-5-2-1-3-6-13)18-11-10-17-14-7-8-15(21-20-14)22-12-4-9-19-22/h1-9,12H,10-11H2,(H,17,20)(H,18,23) |
InChI Key |
DNTXQMLWOVZHSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504435.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504437.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504438.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504439.png)
![N-(2,5-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504440.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B504442.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504445.png)
